molecular formula C5H8F3NO3 B13151355 3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Katalognummer: B13151355
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: XFKCTRPAIFFYRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-hydroxy-3-(trifluoromethyl)butanoic acid.

    Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods: Industrial production of 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxyl group in 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Wirkmechanismus

The mechanism by which 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid exerts its effects depends on its interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino and hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    4-Amino-3-hydroxybutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Hydroxy-3-(trifluoromethyl)butanoic acid:

    4-Amino-3-hydroxybenzoic acid: Contains a benzene ring instead of a butanoic acid backbone, leading to different chemical behavior.

Uniqueness: 4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C5H8F3NO3

Molekulargewicht

187.12 g/mol

IUPAC-Name

3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)

InChI-Schlüssel

XFKCTRPAIFFYRO-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.